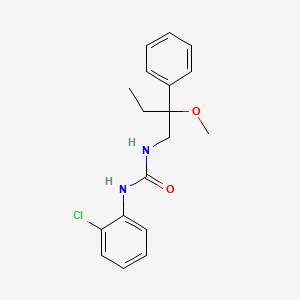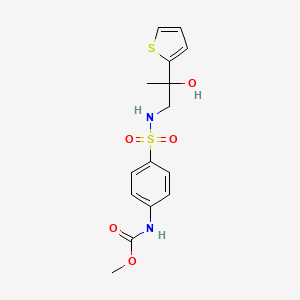![molecular formula C27H26N2O7S B2579694 diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 324045-05-8](/img/structure/B2579694.png)
diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a benzo[de]isoquinoline core, a thiophene ring, and ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the benzo[de]isoquinoline core: This can be achieved by cyclization reactions involving appropriate precursors such as phthalic anhydride and amines.
Attachment of the butanamido group: This step involves the reaction of the benzo[de]isoquinoline derivative with butanoyl chloride in the presence of a base.
Formation of the thiophene ring: This can be synthesized via a Hantzsch thiophene synthesis, involving the reaction of a β-keto ester with sulfur and an α-haloketone.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzo[de]isoquinoline core, potentially forming alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new esters or amides depending on the nucleophile used.
科学研究应用
Chemistry
Fluorescent Probes: The benzo[de]isoquinoline core can be used in the design of fluorescent probes for detecting various ions and molecules.
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development: The compound’s structural features make it a potential lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Imaging: Its fluorescent properties can be exploited for imaging applications in biological systems.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. In electronic applications, its conjugated system allows for efficient charge transport and light emission.
相似化合物的比较
Similar Compounds
- Diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate
- Benzo[de]isoquinoline derivatives
- Thiophene-based compounds
Uniqueness
This compound is unique due to its combination of a benzo[de]isoquinoline core and a thiophene ring, which imparts distinct electronic and optical properties. Its ester functionalities also provide sites for further chemical modification, enhancing its versatility in various applications.
属性
IUPAC Name |
diethyl 5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7S/c1-4-35-26(33)20-15(3)22(27(34)36-5-2)37-23(20)28-19(30)13-8-14-29-24(31)17-11-6-9-16-10-7-12-18(21(16)17)25(29)32/h6-7,9-12H,4-5,8,13-14H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQJHHHOFYKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2579612.png)
![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B2579613.png)



![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2579621.png)
![methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2579624.png)

![N-[3-(1,3-Benzothiazol-2-yl)-5-methylthiophen-2-yl]acetamide](/img/structure/B2579626.png)


![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2579634.png)
